

# Initial Safety and Toxicology Profile of Oxaydo (Oxycodone HCl, USP)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology studies of **Oxaydo**, an immediate-release oral formulation of oxycodone hydrochloride. The information herein is compiled from publicly available data, including regulatory documents and scientific literature, to support researchers, scientists, and drug development professionals in understanding the preclinical safety profile of this opioid analgesic.

## Executive Summary

Oxycodone, the active pharmaceutical ingredient in **Oxaydo**, is a semi-synthetic opioid agonist with well-established analgesic properties. The preclinical safety evaluation of oxycodone has been conducted across various animal models to characterize its toxicological profile. Key findings from these studies indicate that the primary toxicity of oxycodone is related to its pharmacological activity as a  $\mu$ -opioid receptor agonist, with the central nervous and respiratory systems being the principal targets. Nonclinical studies have assessed acute, sub-chronic, and reproductive toxicity, as well as genotoxicity and safety pharmacology. While specific toxicology studies on the final **Oxaydo** formulation are not extensively available in the public domain, the safety profile is largely based on the active ingredient, oxycodone HCl.

## Nonclinical Toxicology

### Acute Toxicity

Single-dose toxicity studies have been conducted to determine the maximum non-lethal dose and to characterize the signs of acute toxicity.

Table 1: Acute Toxicity of Oxycodone

| Species      | Route | Parameter               | Value                                                               | Observations                                                                   |
|--------------|-------|-------------------------|---------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Rat          | Oral  | LD50                    | >100 mg/kg <sup>[1]</sup>                                           | Immediate CNS depression, circulatory collapse at lethal doses. <sup>[2]</sup> |
| Mouse        | Oral  | LD50                    | >35 mg/kg <sup>[1]</sup>                                            | Signs consistent with opioid toxicity.                                         |
| Rat (Female) | Oral  | Maximum Non-Lethal Dose | 5 mg/kg (in combination with 400 mg/kg ibuprofen) <sup>[2]</sup>    | Immediate CNS depression. <sup>[2]</sup>                                       |
| Rat (Male)   | Oral  | Maximum Non-Lethal Dose | 6.25 mg/kg (in combination with 500 mg/kg ibuprofen) <sup>[2]</sup> | Immediate CNS depression. <sup>[2]</sup>                                       |

A standardized acute toxicity study is generally performed in rodents (e.g., Sprague-Dawley rats). Animals are administered a single oral dose of the test substance. Key elements of the protocol include:

- Animals: Healthy, young adult rodents, fasted overnight.
- Dose Administration: The substance is administered by oral gavage. A range of doses is used to determine the lethal dose.
- Observation Period: Animals are observed for clinical signs of toxicity and mortality, typically for 14 days.

- Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the study.



[Click to download full resolution via product page](#)

*General workflow for an acute toxicity study.*

## Repeat-Dose Toxicity

Repeat-dose studies are designed to characterize the toxicological effects of a substance after prolonged exposure.

Table 2: Repeat-Dose Toxicity of Oxycodone

| Species | Duration | Route | Dose Levels                                                     | Key Findings                                                                                                        | NOAEL                                |
|---------|----------|-------|-----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------------------------------|
| Rat     | 3 months | Oral  | 1.6, 4.0, 10, 25 mg/kg/day[1]                                   | Stereotypic behavior, increased/decreased activity, postural rigidity, pale extremities at $\geq 1.6$ mg/kg/day.[1] | Not established ( $< 1.6$ mg/kg/day) |
| Dog     | 28 days  | Oral  | Up to 0.25 mg/kg/day oxycodone (with 20 mg/kg/day ibuprofen)[2] | Dark, tar-like stools and fecal occult blood, consistent with gastrointestinal irritation.[2]                       | Not established                      |

- Animals: Groups of male and female rats.
- Dose Administration: Daily oral administration (gavage) of oxycodone for 90 days.
- Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis.
- Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

## Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a substance to induce mutations or chromosomal damage.

Table 3: Genetic Toxicology of Oxycodone

| Assay                             | System                  | Metabolic Activation | Result                                                              |
|-----------------------------------|-------------------------|----------------------|---------------------------------------------------------------------|
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With & Without       | Negative[3]                                                         |
| Mouse Lymphoma                    | In vitro                | With                 | Positive[3]                                                         |
| Chromosomal Aberration            | Human Lymphocytes       | With                 | Positive (clastogenic) at $\geq 1250 \mu\text{g/mL}$ [3]            |
| Chromosomal Aberration            | Human Lymphocytes       | Without              | Negative for structural aberrations, but positive for polyploidy[3] |

## Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a substance on fertility and fetal development.

Table 4: Reproductive and Developmental Toxicity of Oxycodone

| Study Type                                | Species | Doses              | Key Findings                                                                             | NOAEL                          |
|-------------------------------------------|---------|--------------------|------------------------------------------------------------------------------------------|--------------------------------|
| Fertility and Early Embryonic Development | Rat     | ≤ 8 mg/kg/day[3]   | No effect on male or female fertility.[3]                                                | 8 mg/kg/day[3]                 |
| Embryo-Fetal Development                  | Rat     | ≤ 8 mg/kg/day[3]   | No evidence of harm to the fetus.[3]                                                     | Not specified                  |
| Embryo-Fetal Development                  | Rabbit  | ≤ 125 mg/kg/day[3] | No evidence of harm to the fetus.[3]                                                     | Not specified                  |
| Pre- and Post-Natal Development           | Rat     | Not specified      | No drug-related effects on reproductive performance or long-term development of pups.[3] | 2 mg/kg/day (F1 generation)[1] |

- Animals: Pregnant female rats or rabbits.
- Dose Administration: Daily oral administration of oxycodone during the period of organogenesis.
- Endpoints (Maternal): Clinical signs, body weight, food consumption, and necropsy.
- Endpoints (Fetal): Number of corpora lutea, implantations, resorptions, live/dead fetuses, fetal weight, and external, visceral, and skeletal examinations for malformations.



[Click to download full resolution via product page](#)

*Workflow for an embryo-fetal development toxicity study.*

## Carcinogenicity

Long-term studies in animals to evaluate the carcinogenic potential of oxycodone have not been conducted.[3]

## Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

## Central Nervous System (CNS)

As a  $\mu$ -opioid agonist, oxycodone's primary effects are on the CNS. These include analgesia, drowsiness, changes in mood, and euphoria.[2] High doses can produce convulsions in animals.[2]

## Cardiovascular System

In supine individuals, therapeutic doses of  $\mu$ -opioids like oxycodone do not significantly alter blood pressure or heart rate.[2] However, they can cause peripheral vasodilation and inhibit baroreceptor reflexes, which may lead to orthostatic hypotension.[2]

## Respiratory System

The primary safety concern with opioids is respiratory depression, which is caused by a direct action on the brainstem respiratory centers.[2] This involves a reduction in the responsiveness of these centers to increases in carbon dioxide tension.[4]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [purduepharma.com](http://purduepharma.com) [purduepharma.com]
- 2. [accessdata.fda.gov](http://accessdata.fda.gov) [accessdata.fda.gov]
- 3. [accessdata.fda.gov](http://accessdata.fda.gov) [accessdata.fda.gov]
- 4. [fda.gov](http://fda.gov) [fda.gov]
- To cite this document: BenchChem. [Initial Safety and Toxicology Profile of Oxaydo (Oxycodone HCl, USP)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026203#initial-safety-and-toxicology-studies-of-oxaydo>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)